Funiculosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

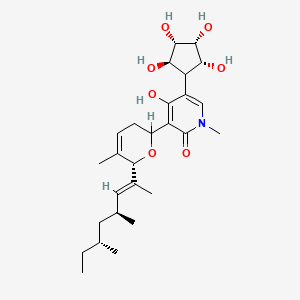

Funiculosine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO7 and its molecular weight is 491.625. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Antibiotic Activity

Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .

Mechanism of Action

The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .

Immune Modulation

Toll-like Receptor Activation

Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .

Potential Therapeutic Applications

The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .

Industrial Applications

Enzyme Production

this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.

Case Studies

Propiedades

Número CAS |

11055-06-4 |

|---|---|

Fórmula molecular |

C27H41NO7 |

Peso molecular |

491.625 |

Nombre IUPAC |

3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |

InChI |

InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1 |

Clave InChI |

UTZTYDYZCJIRLN-ZPXUAEPASA-N |

SMILES |

CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |

Sinónimos |

Funiculosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.